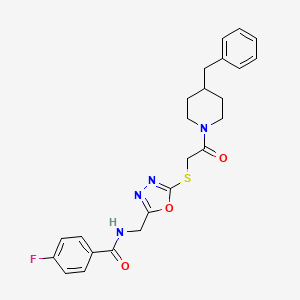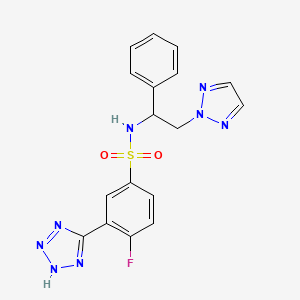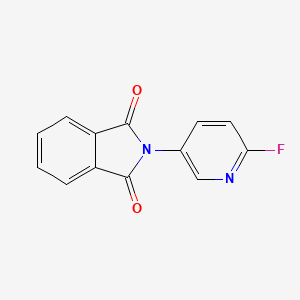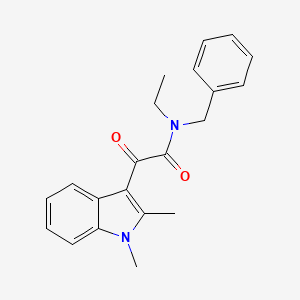![molecular formula C10H8F3N3S B2523413 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine CAS No. 1378925-62-2](/img/structure/B2523413.png)
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a trifluoromethylphenyl group
Mechanism of Action
Target of Action
The primary target of 5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Biochemical Pathways
Given its target, it is likely involved in the pyrimidine synthesis pathway .
Result of Action
Given its target, it may influence the synthesis of pyrimidines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: The compound has shown promise as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the thiadiazole ring.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a pyrazole ring instead of a thiadiazole ring.
Uniqueness
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZMSZIMSOUWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NS2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)


![1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2523337.png)

![4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2523342.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2523344.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2523350.png)


